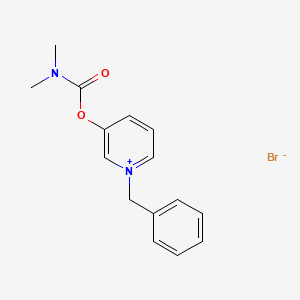

Benzpyrinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUNVJGEMXODJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974224 | |

| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-46-2 | |

| Record name | Benzpyrinium bromide [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZPYRINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzpyrinium Bromide

Abstract

Benzpyrinium bromide is a synthetic quaternary ammonium compound recognized for its cholinergic properties. This guide provides a comprehensive technical overview of its core mechanism of action as a reversible acetylcholinesterase (AChE) inhibitor. While specific kinetic and pharmacokinetic data for this compound are not extensively documented in contemporary literature, its structural and functional analogy to neostigmine allows for a detailed elucidation of its molecular interactions and physiological effects. This document will delve into the structure-activity relationships, the molecular dynamics of AChE inhibition, comparative analysis with other prominent AChE inhibitors, and standardized experimental protocols for assessing its inhibitory activity. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction: The Cholinergic Synapse and the Role of Acetylcholinesterase

The cholinergic synapse is a critical juncture in the nervous system where nerve impulses are transmitted through the action of the neurotransmitter acetylcholine (ACh). This process is fundamental for numerous physiological functions, including muscle contraction, glandular secretion, and cognitive processes. The termination of cholinergic signaling is precisely regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetic acid.[1]

In certain pathological conditions or clinical scenarios, it becomes necessary to potentiate cholinergic transmission. This is achieved through the use of AChE inhibitors, a class of drugs that block the enzymatic degradation of ACh, thereby increasing its concentration and duration of action in the synaptic cleft. This compound falls into this category of therapeutic agents.[2]

This compound: A Reversible Acetylcholinesterase Inhibitor

This compound is a cholinergic agent with a mechanism of action and clinical applications akin to those of neostigmine.[2] It functions as a reversible inhibitor of AChE, meaning it temporarily binds to the enzyme and reduces its catalytic activity without forming a permanent covalent bond. This reversible nature allows for the restoration of normal enzyme function once the drug is cleared from the body.

The Molecular Target: Acetylcholinesterase Structure

To comprehend the mechanism of this compound, it is essential to understand the structure of its target, AChE. The active site of AChE is situated at the base of a deep and narrow gorge, approximately 20 Å deep. This active site contains two key subsites:

-

The Anionic Site: This subsite is rich in aromatic amino acid residues, creating a negatively charged pocket that attracts and binds the positively charged quaternary ammonium group of acetylcholine.

-

The Esteratic Site: Located in close proximity to the anionic site, the esteratic site contains a catalytic triad of amino acids (serine, histidine, and glutamate) responsible for the hydrolysis of the ester bond in acetylcholine.

A peripheral anionic site (PAS) is also located at the entrance of the gorge and is involved in the initial binding and guidance of substrates and inhibitors into the active site.

Caption: The reversible inhibition of AChE by a carbamate inhibitor.

Structure-Activity Relationship (SAR)

The efficacy of AChE inhibitors is intrinsically linked to their chemical structure. Key structural features that contribute to the inhibitory activity of compounds like this compound include:

-

Quaternary Ammonium Group: This positively charged group is crucial for the initial electrostatic attraction and binding to the anionic site of AChE.

-

Aromatic Ring System: The presence of an aromatic ring facilitates π-π stacking interactions within the active site gorge, enhancing binding affinity.

-

Carbamate Ester: This functional group is essential for the carbamoylation of the serine residue in the esteratic site, leading to the temporary inactivation of the enzyme.

Pharmacokinetics and Pharmacodynamics: A Comparative Overview

While specific pharmacokinetic and pharmacodynamic parameters for this compound are not readily available, a comparative analysis with neostigmine and pyridostigmine can provide valuable insights. [3]

| Parameter | Neostigmine | Pyridostigmine | This compound (Inferred) |

|---|---|---|---|

| Potency | High (approx. 4x more potent than Pyridostigmine) [3] | Moderate [3] | Similar to Neostigmine |

| Onset of Action (Oral) | ~4 hours [3] | ~45 minutes [3] | Likely similar to Neostigmine |

| Duration of Action | Shorter [3] | Longer [3] | Likely similar to Neostigmine |

| Half-life | ~50 to 90 minutes [3]| ~90 to 110 minutes [3]| Likely in a similar range to Neostigmine |

Note: The data for this compound is inferred based on its known similarity to Neostigmine and should be confirmed by empirical studies.

Experimental Protocols: In Vitro Assessment of AChE Inhibition

The inhibitory potential of this compound can be quantified using a variety of in vitro assays. The most common method is the Ellman assay, a colorimetric method for measuring AChE activity.

The Ellman Assay Workflow

Caption: Workflow for the Ellman assay to determine AChE inhibition.

Step-by-Step Protocol

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

This compound (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of AChE solution and the desired concentration of this compound.

-

Control Wells (100% activity): Add the same volume of AChE solution and the solvent used for the inhibitor.

-

Blank Wells: Add phosphate buffer instead of the AChE solution.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound exerts its therapeutic effects through the reversible inhibition of acetylcholinesterase. Its mechanism of action, analogous to that of neostigmine, involves the formation of a transient carbamoylated enzyme complex, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission. While a comprehensive understanding of its specific binding kinetics and in vivo pharmacology would benefit from further dedicated research, the established principles of AChE inhibition and the comparative data from related compounds provide a robust framework for its rational use and for guiding future investigations into this and other cholinergic agents.

References

-

Merriam-Webster. This compound. In: Merriam-Webster.com Medical Dictionary. Accessed January 22, 2026. [Link]

-

FastHealth.com. This compound. Accessed January 22, 2026. [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

Sources

An In-Depth Technical Guide to the Cholinergic Agonist Activity of Benzpyrinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Benzpyrinium bromide, focusing on its role as a cholinergic agent. Designed for professionals in pharmaceutical research and development, this document delves into the compound's mechanism of action, pharmacological effects, and the experimental methodologies required for its characterization. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the scientific community.

Introduction: The Cholinergic System and its Pharmacological Modulation

The cholinergic system, a cornerstone of the peripheral and central nervous systems, relies on the neurotransmitter acetylcholine (ACh) to regulate a vast array of physiological processes.[1] These include muscle contraction, glandular secretion, heart rate, and cognitive functions such as memory and learning.[2] The actions of ACh are mediated by two main classes of receptors: nicotinic and muscarinic receptors, each with multiple subtypes.[3][4]

The synaptic concentration of ACh is meticulously controlled by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate, thereby terminating the signal.[2][5] Pharmacological intervention in the cholinergic system can be achieved through two primary strategies: direct activation of cholinergic receptors by agonists, or indirect enhancement of cholinergic signaling by inhibiting AChE.[6][7]

This compound falls into the latter category, functioning as a reversible inhibitor of acetylcholinesterase.[8] This guide will provide a detailed exploration of its cholinergic agonist activity, which is a consequence of its primary mechanism as an AChE inhibitor.

This compound: A Profile

This compound, also known by trade names such as Stigmenene bromide, is a synthetic quaternary ammonium compound.[9] Its chemical structure is 1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide.[9][10]

| Identifier | Value |

| CAS Number | 587-46-2[9] |

| Molecular Formula | C₁₅H₁₇BrN₂O₂[9] |

| Molecular Weight | 337.21 g/mol [9] |

| IUPAC Name | (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide[10] |

Physicochemical Properties: this compound presents as crystals with a melting point of 114-115°C.[9] It is freely soluble in water and alcohol, but practically insoluble in ether.[9] A 1% aqueous solution has a pH between 4.5 and 5.5.[9]

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Contrary to what the broader term "cholinergic agonist" might imply, this compound is not a direct agonist at cholinergic receptors. Instead, it exerts its effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[5] By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increased concentration of ACh at the synaptic cleft and neuromuscular junction.[2][5] This accumulation of ACh results in enhanced activation of both muscarinic and nicotinic receptors, producing a cholinergic or parasympathomimetic effect.[2]

The mechanism of inhibition involves the carbamoylation of a serine residue within the active site of AChE. This process is analogous to the mechanism of other carbamate inhibitors like neostigmine and pyridostigmine. The carbamoylated enzyme is temporarily inactivated, but the bond is eventually hydrolyzed, allowing the enzyme to regain its function. This reversibility contrasts with the irreversible inhibition caused by organophosphates.[5]

In Vivo Assessment of Cholinergic Activity

In vivo studies are essential to confirm the pharmacological effects of this compound in a physiological context.

Example Protocol: Reversal of Neuromuscular Blockade in an Animal Model (e.g., Rat)

Principle: This experiment assesses the ability of this compound to reverse the effects of a non-depolarizing neuromuscular blocking agent (NMBA), such as pancuronium. The potentiation of muscle twitch tension following administration of this compound indicates its anticholinesterase activity.

Procedure:

-

Anesthetize a rat according to approved animal care protocols.

-

Surgically expose the sciatic nerve and the anterior tibialis muscle.

-

Place stimulating electrodes on the sciatic nerve and a force transducer on the tendon of the anterior tibialis muscle to record twitch tension.

-

Administer a continuous infusion of an NMBA (e.g., pancuronium) to induce and maintain a stable level of neuromuscular blockade (e.g., 90% twitch depression).

-

Administer a bolus dose of this compound intravenously.

-

Record the increase in twitch tension over time.

-

The magnitude and duration of the reversal of neuromuscular blockade provide a measure of the in vivo potency and duration of action of this compound.

Structure-Activity Relationships of Quaternary Cholinesterase Inhibitors

The chemical structure of this compound is key to its function as an acetylcholinesterase inhibitor. Several structural features are important for its activity:

-

Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the acetylcholinesterase enzyme. [11]This electrostatic interaction anchors the molecule in the active site.

-

Carbamate Ester: The dimethylcarbamate group is the functional moiety that carbamoylates the serine residue in the esteratic site of AChE, leading to its reversible inhibition. [5]* Benzyl Group on the Pyridinium Ring: This lipophilic group can interact with other regions of the enzyme, potentially influencing binding affinity and inhibitory potency.

Synthesis of this compound

The synthesis of this compound involves the reaction of 3-hydroxypyridine dimethylcarbamate with benzyl bromide. [9]

A general procedure for the synthesis of N-benzylpyridinium salts involves stirring the pyridine derivative with benzyl bromide in a suitable solvent, such as dichloromethane, at room temperature. [4]The resulting pyridinium salt often precipitates out of the solution and can be collected by filtration.

Applications and Therapeutic Potential

As an acetylcholinesterase inhibitor, this compound has potential applications in conditions where enhancement of cholinergic transmission is desired. Its uses are similar to those of neostigmine and include:

-

Reversal of non-depolarizing neuromuscular blockade: After surgery, to restore muscle function.

-

Treatment of myasthenia gravis: To improve muscle strength by increasing the amount of acetylcholine at the neuromuscular junction.

-

Treatment of postoperative urinary retention and paralytic ileus: To stimulate bladder and gastrointestinal smooth muscle.

Conclusion

This compound is a quaternary ammonium compound that functions as a reversible acetylcholinesterase inhibitor. Its cholinergic agonist activity is indirect, resulting from the accumulation of acetylcholine at cholinergic synapses. A thorough understanding of its mechanism of action, pharmacological effects, and the appropriate experimental methodologies for its characterization is crucial for its potential development and application in a therapeutic context. This guide provides a foundational framework for researchers and scientists to approach the study of this compound and other related cholinergic agents.

References

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]

- Taylor, P. (2018). Anticholinesterase Agents. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).

- Worek, F., Thiermann, H., & Szinicz, L. (2005). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 70(5), 763–771.

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]

- Kuhar, M. J., Birdsall, N. J. M., Burgen, A. S. V., & Hulme, E. C. (1980). Ontogeny of muscarinic receptors in rat brain. Brain Research, 184(2), 375-383.

-

DrugFuture. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

Barber, H. E., Calvey, T. N., & Muir, K. T. (1979). The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium. British Journal of Pharmacology, 66(4), 525–530. [Link]

- Calvey, T. N., & Williams, N. E. (1982). The disposition and pharmacology of quaternary ammonium compounds. Journal of Pharmacy and Pharmacology, 34(1), 139–153.

- Foldes, F. F., Smith, J. C., & Wnuck, A. L. (1958). The influence of N-allyl-normorphine on the neuromuscular activity of antagonists of d-tubocurarine. British Journal of Anaesthesia, 30(1), 26-31.

- Hobbiger, F. (1954). The mechanism of anticurare action of certain neostigmine analogues. British Journal of Pharmacology and Chemotherapy, 9(2), 145–151.

-

PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

- Roberts, J. B., Thomas, B. H., & Wilson, A. (1965). Metabolism of neostigmine. British Journal of Pharmacology and Chemotherapy, 25(3), 763–771.

-

Merriam-Webster. (n.d.). This compound. In Merriam-Webster.com medical dictionary. Retrieved January 22, 2026, from [Link]

- Drachman, D. B. (1994). Myasthenia gravis. The New England Journal of Medicine, 330(25), 1797–1810.

-

B.S. Jayashree, & Mahesh Attimarad. (2010). Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. Journal of Basic and Clinical Pharmacy, 1(2), 93-97. [Link]

-

Khunnawutmanotham, N., Laongthipparos, C., Saparpakorn, P., Chimnoi, N., & Techasakul, S. (2017). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 13, 1686–1693. [Link]

- Miller, R. D., Van Nyhuis, L. S., & Eger, E. I. (1975). The effect of temperature on the potency of d-tubocurarine and pancuronium in man. Anesthesiology, 42(4), 377–380.

- Bevan, D. R., Donati, F., & Bevan, J. C. (1988). Reversal of neuromuscular blockade. Anesthesiology, 69(2), 272–283.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. No results for search term "3D-AAA58746" | CymitQuimica [cymitquimica.com]

- 7. Urodynamic effects of oral benzilonium bromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pancuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzpyrinium Bromide: Structure, Properties, and Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzpyrinium bromide is a synthetic quaternary ammonium compound recognized for its cholinergic properties.[1] Structurally analogous to other well-known cholinesterase inhibitors, it has been primarily investigated for its potential therapeutic applications in conditions requiring the enhancement of cholinergic neurotransmission. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, mechanism of action as a cholinesterase inhibitor, and relevant methodologies for its study.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide, possesses a unique molecular architecture that dictates its biological activity. The structure features a quaternary ammonium group, which confers a permanent positive charge, and a carbamate ester moiety, crucial for its interaction with cholinesterases.

| Property | Value | Reference |

| IUPAC Name | (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

| CAS Number | 587-46-2 | |

| Molecular Formula | C₁₅H₁₇BrN₂O₂ | |

| Molecular Weight | 337.21 g/mol | |

| Appearance | Crystals | |

| Melting Point | 114-115 °C | |

| Solubility | Freely soluble in water and alcohol; practically insoluble in ether. | |

| UV max | 269 nm (in 1% aqueous solution) | |

| pH | 4.5 to 5.5 (1% aqueous solution) |

Mechanism of Action: Reversible Cholinesterase Inhibition

This compound exerts its pharmacological effects by acting as a reversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE). AChE is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.

The mechanism of inhibition by this compound is analogous to that of other carbamate inhibitors like neostigmine and pyridostigmine. The carbamate moiety of this compound acts as a "pseudo-substrate" for the serine hydrolase activity of AChE. The enzyme's active site serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the pyridinium-containing leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine. This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its effects on both muscarinic and nicotinic cholinergic receptors.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A key patent describes its preparation from 3-hydroxypyridine dimethylcarbamate and benzyl bromide.

The synthesis involves the quaternization of the nitrogen atom in the pyridine ring of 3-hydroxypyridine dimethylcarbamate with the benzyl group from benzyl bromide.

Conceptual Synthetic Protocol:

-

Dissolution: Dissolve 3-hydroxypyridine dimethylcarbamate in a suitable organic solvent.

-

Addition: Add an equimolar amount of benzyl bromide to the solution.

-

Reaction: The reaction mixture is typically stirred, potentially with gentle heating, to facilitate the quaternization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product, being a salt, may precipitate out of the solution. The crude product can be collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture to obtain the final product of high purity.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively reported in publicly available literature. As a quaternary ammonium compound, its oral bioavailability is expected to be low due to its permanent positive charge, which limits its passive diffusion across biological membranes.[2] Administration would likely be parenteral for systemic effects.

Analytical Methodologies

The analysis of this compound in pharmaceutical formulations or biological matrices would typically involve chromatographic or spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the separation and quantification of this compound. A C18 column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection could be achieved using a UV detector set at its absorption maximum of 269 nm.[4]

UV-Visible Spectrophotometry: For simpler formulations, a direct UV-Vis spectrophotometric method could be developed. The absorbance of a solution of this compound in a suitable solvent (e.g., water) would be measured at its λmax of 269 nm, and the concentration determined using a calibration curve prepared with standard solutions.[5]

Experimental Protocol: Determination of IC₅₀ for Acetylcholinesterase Inhibition

The following protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase using the Ellman's method.[6][7]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL phosphate buffer + 25 µL ATCI solution.

-

Control (100% enzyme activity): 125 µL phosphate buffer + 25 µL DTNB solution + 25 µL AChE solution.

-

Inhibitor Wells: 100 µL phosphate buffer + 25 µL of each this compound dilution + 25 µL DTNB solution + 25 µL AChE solution.

-

-

Reaction and Measurement:

-

Pre-incubate the plate with the enzyme and inhibitor (or buffer for control) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells except the blank.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic measurement) using the microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.

-

-

Data Analysis:

-

Calculate the rate of reaction for the control and for each inhibitor concentration.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control reaction)] x 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the resulting dose-response curve.

-

Conclusion

This compound is a quaternary ammonium carbamate that functions as a reversible cholinesterase inhibitor. Its chemical structure is tailored for interaction with the active site of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent enhancement of cholinergic neurotransmission. While specific pharmacokinetic and toxicological data are limited, its mechanism of action is well-understood within the context of carbamate inhibitors. The analytical and experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound for potential research and drug development applications.

References

-

Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). PubMed Central. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Retrieved from [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

-

IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019). NIH. Retrieved from [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]

-

A simple, selective, accurate and precise RP-HPLC method has been developed for estimation of low content of Fenpiverinium bromide in their combined dosage form... (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Acetylcholinesterase inhibition assay of the synthesized compounds on plasma at 100 μM concentration expressed as percentage. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of Compounds for Butyrylcholinesterase Inhibition. (2021). PubMed. Retrieved from [Link]

-

In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition. Retrieved from [Link]

-

Merriam-Webster. (n.d.). This compound. Retrieved from [Link]

-

Pharmacokinetics of prifinium bromide in healthy volunteers. (1986). PubMed. Retrieved from [Link]

-

ACUTE AND SUB-CHRONIC TOXICITY ASSESSMENT OF PYRIDOSTIGMINE BROMIDE 90 MG EXTENDED-RELEASE TABLETS IN EXPERIMENTAL ANIMALS. (n.d.). ACUTE AND SUB-CHRONIC TOXICITY ASSESSMENT OF PYRIDOSTIGMINE BROMIDE 90 MG EXTENDED-RELEASE TABLETS IN EXPERIMENTAL ANIMALS. Retrieved from [Link]

-

Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. (2019). PubMed Central. Retrieved from [Link]

-

Reddit. (2020, October 12). Ki and IC50 values. Retrieved from [Link]

-

Regulations.gov. (2012, September 7). OPP Regulatory Public Docket (EPA-HQ-OPP- 2012-0445). Retrieved from [Link]

-

Anti-inflammatory properties of cholinergic up-regulation: A new role for acetylcholinesterase inhibitors. (2006). PubMed. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH. Retrieved from [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-3-carboxy-pyridinium bromide. Retrieved from [Link]

-

Rapid Ultra High Performance Liquid Chromatographic Assay of Pinaverium Bromide and its Stability studies. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

ZirChrom. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. Retrieved from [Link]

-

Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2008). PubMed. Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of rapacuronium bromide. (2000). PubMed. Retrieved from [Link]

-

Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2024). MDPI. Retrieved from [Link]

-

Enzyme kinetics. (2020, January 8). YouTube. Retrieved from [Link]

-

Spectrophotometric Determination Of Drugs Based On Oxidation By Using Bromate-Bromide Mixture And Methyl Orange Dye. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H17N2O2). Retrieved from [Link]

-

Spectrophotometric Determination of Benzalkonium Bromide in Pharmaceutical Samples with Alizarin Green. (2025). ResearchGate. Retrieved from [Link]

-

Clinical pharmacology of pipecuronium bromide. (1988). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Prifinium Bromide. Retrieved from [Link]

-

Disposition kinetics of pancuronium bromide in patients with total biliary obstruction. (1983). PubMed. Retrieved from [Link]

-

Sensitivity Enhanced Ecofriendly UV Spectrophotometric Methods for Quality Control of Telmisartan and Benidipine Formulations: Comparison of Whiteness and Greenness with HPLC Methods. (2022). MDPI. Retrieved from [Link]

-

A Method for Teaching Enzyme Kinetics to Nonscience Majors. (2025). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Pipecuronium Bromide. Retrieved from [Link]

Sources

- 1. merriam-webster.com [merriam-webster.com]

- 2. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

Benzpyrinium bromide CAS number 587-46-2

An In-Depth Technical Guide to Benzpyrinium Bromide (CAS 587-46-2)

Introduction

This compound, identified by the CAS Registry Number 587-46-2, is a synthetic quaternary ammonium compound.[1] It is classified therapeutically as a cholinergic agent, specifically a cholinesterase inhibitor.[1][2] Its mechanism of action and resulting physiological effects are similar to those of more commonly known drugs like neostigmine.[2] Historically, it found application in medicine, particularly for the relief of postoperative urinary retention.[2] For contemporary researchers and drug development professionals, this compound serves as a valuable research chemical, a pharmaceutical intermediate, and a reference compound for studies involving cholinergic pathways and enzyme inhibition.[3]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its handling, formulation, and analysis. The compound presents as crystals and is notable for its solubility in aqueous and alcoholic solutions.[1]

| Property | Value | Source(s) |

| CAS Registry Number | 587-46-2 | [1][3][4][5] |

| IUPAC Name | (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | [3] |

| Other Names | 1-benzyl-3-hydroxypyridinium bromide dimethylcarbamate; benzstigminum bromidum | [1][6] |

| Trademarks | Stigmenene bromide; Stigmonene bromide | [1] |

| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |

| Molecular Weight | 337.21 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 114-115 °C | [1] |

| Solubility | Freely soluble in water and alcohol; Practically insoluble in ether | [1] |

| pH (1% aq. solution) | 4.5 - 5.5 | [1] |

| UV max (λmax) | 269 nm | [1] |

| SMILES String | CN(C)C(=O)Oc1cccCc2ccccc2.[Br-] | [3] |

Pharmacology and Mechanism of Action

This compound functions as a reversible cholinesterase inhibitor.[7][8] Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for the rapid hydrolysis and subsequent inactivation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8]

The inhibitory action of this compound leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. This enhances the activation of both muscarinic and nicotinic receptors, resulting in increased parasympathetic nervous system activity and muscle contraction.[7][8] Its therapeutic effect in treating urinary retention, for example, stems from its ability to increase the tone of the detrusor muscle in the bladder.

The mechanism is rooted in its molecular structure. The quaternary ammonium group provides affinity for the anionic site of the cholinesterase enzyme, while the dimethylcarbamate ester moiety interacts with the esteratic site, undergoing a much slower hydrolysis than acetylcholine itself. This effectively, but temporarily, blocks the enzyme from breaking down acetylcholine.

Caption: this compound inhibits AChE, increasing ACh levels and enhancing receptor activation.

Synthesis and Characterization

Synthesis Pathway

The synthesis of this compound is documented in U.S. Patent 2,489,247.[1] The process involves the reaction of 3-hydroxypyridine dimethylcarbamate with benzyl bromide.[1] This is a classic quaternization reaction, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. The displaced bromide then serves as the counter-ion to the newly formed quaternary pyridinium cation.

Caption: Synthesis workflow for this compound from its primary precursors.

Synthesis Protocol

The following is a representative protocol based on the described chemical transformation.

-

Reagent Preparation: Equimolar amounts of 3-hydroxypyridine dimethylcarbamate and benzyl bromide are prepared. A suitable solvent, if required, would be one in which both reactants are soluble but the product may be less so, facilitating crystallization (e.g., toluene or acetonitrile).

-

Reaction: The 3-hydroxypyridine dimethylcarbamate solution is charged into a reaction vessel equipped with a stirrer and temperature control.

-

Addition: Benzyl bromide is added to the vessel, often dropwise, to control any exothermic reaction.

-

Incubation: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a period sufficient to ensure complete reaction, typically monitored by techniques like TLC or HPLC.

-

Isolation: Upon reaction completion, the product may precipitate out of the solution. If so, it can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure (e.g., rotary evaporation).

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield the final crystalline this compound.

-

Drying: The purified crystals are dried under vacuum to remove residual solvents.

Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. Commercial suppliers confirm structure and purity using methods including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[3]

-

Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[3][9]

-

Infrared (IR) Spectroscopy: FTIR analysis identifies characteristic functional groups, such as the carbonyl (C=O) of the carbamate group.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.[3]

-

Elemental Analysis: Confirms the percent composition of C, H, Br, N, and O, matching the theoretical values for the molecular formula C₁₅H₁₇BrN₂O₂.[1]

Analytical Methodologies

A robust analytical method is crucial for quality control and experimental use. The following is a representative HPLC protocol for assessing the purity of this compound.

Objective: To determine the purity of a this compound sample by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Sample Diluent: 50:50 Water/Acetonitrile.

-

This compound reference standard and sample.

Protocol:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the sample diluent. Prepare a working standard at approximately 0.1 mg/mL by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 269 nm (based on its known UV max).[1]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |

-

-

Analysis: Inject the blank (diluent), the reference standard, and the sample.

-

Data Processing: Integrate the peaks in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method). Confirm the identity of the main peak by comparing its retention time to that of the reference standard.

Applications

While its clinical use has largely been superseded, this compound remains relevant in several scientific domains:

-

Pharmaceutical Research: It serves as a reference standard in the development and screening of new cholinesterase inhibitors for conditions like Alzheimer's disease or myasthenia gravis.[8][10][11]

-

Chemical Synthesis: It is used as a pharmaceutical intermediate and a reagent in synthetic organic chemistry.[3]

-

Neuroscience: It can be used as a pharmacological tool in vitro and in vivo to study the effects of enhanced cholinergic transmission in various physiological systems.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

6.1. Hazard Identification

-

GHS Classification: May be classified with GHS07 (Harmful/Irritant).[3]

-

Acute Effects: Harmful if swallowed. May cause skin, eye, and respiratory tract irritation.[12]

-

Chronic Effects: Data not widely available, but prolonged exposure should be avoided.

6.2. First Aid Measures

-

Ingestion: If swallowed, rinse mouth and seek immediate medical advice.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

6.3. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves. A dust respirator should be used if handling the solid form creates dust.[12]

6.4. Storage

-

Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14] Recommended storage temperatures are often between 2-8°C.[13]

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

Conclusion

This compound (CAS 587-46-2) is a well-characterized cholinesterase inhibitor with a defined chemical structure, synthesis pathway, and pharmacological profile. While its historical clinical applications are noteworthy, its primary value today lies in its use as a research tool for neuroscience and drug discovery, and as an intermediate in synthetic chemistry. A thorough understanding of its properties, from its physicochemical characteristics to its safety requirements, is paramount for any scientist or researcher working with this compound.

References

- Merck Index Online. (n.d.). This compound.

- SynHet. (n.d.). This compound.

- Merriam-Webster Medical. (n.d.). This compound Definition & Meaning.

- ECHEMI. (2019). BENZPYRINIUMBROMIDE SDS, 587-46-2 Safety Data Sheets.

- EON Biotech. (n.d.). This compound – (587-46-2).

- Guidechem. (n.d.). This compound 587-46-2 wiki.

- PubChem. (n.d.). Benzopyrronium Bromide.

- USITC. (n.d.). PHARMACEUTICAL APPENDIX TO THE TARIFF SCHEDULE.

- FastNurse.com. (n.d.). This compound.

- FastNurse.com. (n.d.). This compound.

- Spectrum Chemical. (2006). Material Safety Data Sheet - Clidinium Bromide.

- PubChemLite. (n.d.). This compound (C15H17N2O2).

- PubChem. (n.d.). Benzpyrinium.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl bromide.

- Santa Cruz Biotechnology. (n.d.). Benzalkonium Bromide.

- ResearchGate. (2020). 1 H NMR spectrum (DMSO) of 1-benzylpyridazinium bromide (II).

- ChemicalBook. (n.d.). This compound | 587-46-2.

- Wiley Periodicals, Inc. (2019). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives.

- Wikipedia. (n.d.). Cholinesterase inhibitor.

- StatPearls - NCBI Bookshelf. (n.d.). Cholinesterase Inhibitors.

- ResearchGate. (n.d.). Figure S -9: 1 H NMR spectrum of Pyr in bromide form.

- StatPearls - NCBI Bookshelf. (n.d.). Pancuronium.

- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.

- National Center for Biotechnology Information. (n.d.). Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin.

- NMR Service. (n.d.). (Br) Bromine NMR.

- Google Patents. (n.d.). EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.

- National Center for Biotechnology Information. (1986). Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide.

- National Institutes of Health. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams.

- Youzhu Chem. (2025). Understanding the Different Types of Bromides and Their Applications.

- MedChemExpress. (n.d.). Benzalkonium bromide-SDS.

- AZoM. (2025). What Is Bromine Used For?.

- ChemicalBook. (n.d.). BENZOYL BROMIDE(618-32-6) 1H NMR spectrum.

- ResearchGate. (n.d.). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds.

- University College London Hospitals. (n.d.). Pharmacology Anticholinergics.

- Google Patents. (n.d.). CN103819305A - Production process for synthesizing benzyl bromide.

- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) 1H NMR spectrum.

- Patsnap Synapse. (2024). What is the mechanism of Prifinium Bromide?.

- USP Store. (n.d.). Benzalkonium Bromide (C12) (150 mg).

- PubChem. (n.d.). Pancuronium Bromide.

- Google Patents. (n.d.). US6270722B1 - Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control.

Sources

- 1. This compound [drugfuture.com]

- 2. merriam-webster.com [merriam-webster.com]

- 3. This compound [synhet.com]

- 4. Page loading... [wap.guidechem.com]

- 5. usitc.gov [usitc.gov]

- 6. echemi.com [echemi.com]

- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C15H17N2O2) [pubchemlite.lcsb.uni.lu]

- 10. Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. This compound | 587-46-2 [amp.chemicalbook.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Benzpyrinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Benzpyrinium bromide (1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide), a quaternary ammonium compound with applications in medicinal chemistry. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Chemical Overview

This compound is a quaternary pyridinium salt. Its structure, featuring a permanently charged nitrogen atom within a pyridine ring, a benzyl group, and a dimethylcarbamate moiety, imparts specific chemical and physical properties that are relevant to its synthesis and purification. The key structural features are:

-

Quaternary Pyridinium Core: The positively charged nitrogen atom makes the molecule highly polar and generally soluble in polar solvents.

-

Benzyl Group: The non-polar benzyl group influences the molecule's solubility and can participate in pi-stacking interactions.

-

Dimethylcarbamate Group: This functional group contributes to the molecule's overall polarity and potential for hydrogen bonding.

-

Bromide Counter-ion: The bromide anion balances the positive charge of the pyridinium cation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |

| Molecular Weight | 337.21 g/mol | [1] |

| Melting Point | 114-115 °C | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Freely soluble in water and alcohol; practically insoluble in ether | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a classic quaternization reaction known as the Menschutkin reaction . This reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide, in this case, the nitrogen atom of a pyridine derivative attacking benzyl bromide.

Reaction Mechanism: The Menschutkin Reaction

The formation of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]

-

Nucleophile: The lone pair of electrons on the nitrogen atom of the 3-(dimethylcarbamoyloxy)pyridine acts as the nucleophile.

-

Electrophile: The benzylic carbon of benzyl bromide is the electrophilic center. The bromine atom, being a good leaving group, facilitates the reaction.

-

Transition State: The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-bromine bond.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, which can solvate the charged transition state and the resulting salt product.[2]

Sources

An In-depth Technical Guide to the Solubility and Stability of Benzpyrinium Bromide

This guide provides a comprehensive overview of the solubility and stability of benzpyrinium bromide for researchers, scientists, and drug development professionals. Given the limited direct studies on this specific compound, this document synthesizes available data and draws logical inferences from structurally related compounds to provide a thorough understanding of its physicochemical properties.

Executive Summary

This compound, a quaternary ammonium compound with cholinergic activity, is characterized by its high solubility in polar solvents and inherent stability challenges related to its ester and quaternary ammonium functionalities. This guide elucidates its solubility profile, explores potential degradation pathways—primarily hydrolysis—and outlines methodologies for its quantification and stability assessment. The insights provided herein are crucial for the formulation development, analytical method development, and quality control of this compound-containing products.

Chemical and Physical Properties

-

IUPAC Name: (1-Benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide[1]

-

CAS Number: 587-46-2[1]

-

Molecular Formula: C₁₅H₁₇BrN₂O₂[1]

-

Molecular Weight: 337.21 g/mol [1]

-

Appearance: Crystalline solid[1]

-

Melting Point: 114-115 °C[1]

-

UV Maximum (Aqueous): 269 nm[1]

Solubility Profile

This compound's solubility is dictated by its ionic nature as a quaternary ammonium salt.

Qualitative Solubility

Available data indicates that this compound is freely soluble in water and alcohol, while being practically insoluble in non-polar organic solvents like ether.[1] This solubility pattern is consistent with its salt-like character.

Quantitative Solubility Data

Table 1: Summary of this compound Solubility

| Solvent | Solubility Description | Inferred Quantitative Solubility |

| Water | Freely soluble[1] | > 100 mg/mL |

| Alcohol | Freely soluble[1] | High |

| Ether | Practically insoluble[1] | < 0.1 mg/mL |

| DMSO | Soluble (by analogy) | Likely high |

| Dimethylformamide | Soluble (by analogy) | Likely high |

Effect of pH

A 1% aqueous solution of this compound has a pH in the range of 4.5 to 5.5.[1] The solubility of this compound in aqueous solutions is expected to be largely independent of pH due to its permanently charged quaternary ammonium group.

Stability Characteristics

The stability of this compound is a critical consideration in its handling, formulation, and storage. The primary degradation pathway is anticipated to be hydrolysis of the carbamate ester linkage.

Hydrolytic Stability

The carbamate ester in this compound is susceptible to hydrolysis, particularly under alkaline conditions. This is a known degradation pathway for the structurally similar compound, pyridostigmine bromide, which also possesses a dimethylcarbamate group on a pyridinium ring.[3][4]

The hydrolysis of this compound would likely yield 1-benzyl-3-hydroxypyridinium bromide and dimethylcarbamic acid, which would further decompose to dimethylamine and carbon dioxide.

Caption: Proposed alkaline hydrolysis pathway of this compound.

Photostability

Quaternary ammonium compounds can be susceptible to indirect photolysis by hydroxyl radicals in aqueous environments.[5] While direct photodegradation of the this compound structure may be limited, its stability under light exposure, particularly in solution, should be evaluated according to ICH Q1B guidelines.

Thermal Stability

Thermal decomposition of pyridinium salts has been studied, indicating that degradation occurs at elevated temperatures.[6][7] For this compound, thermal stress could lead to the cleavage of the benzyl group or degradation of the carbamate moiety.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for the analysis of this compound. Several stability-indicating HPLC methods have been developed for the related compound, pyridostigmine bromide, which can serve as a starting point for method development.[3][8][9]

Table 2: Starting Point for HPLC Method Development for this compound

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for polar compounds. |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate or acetate) | Provides good peak shape and resolution. |

| Detection | UV at 269 nm | Corresponds to the λmax of this compound.[1] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | Typical injection volume. |

Spectrophotometric Methods

Given its UV absorbance maximum at 269 nm, UV-Vis spectrophotometry can be used for a simple, rapid estimation of this compound concentration in pure solutions. However, this method is not stability-indicating as it cannot differentiate the parent drug from its degradation products.

Colorimetric Methods

Colorimetric methods have been described for the determination of quaternary ammonium compounds like neostigmine and pyridostigmine, involving the formation of a colored complex with an indicator such as bromophenol blue.[10][11] While potentially useful for screening, these methods lack the specificity and accuracy of chromatographic techniques.

Experimental Protocols

Protocol for Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the saturated solutions to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Protocol for Forced Degradation Studies

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80 °C for a specified time.

-

Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C).

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.

Caption: Workflow for forced degradation studies.

Formulation and Handling Considerations

-

pH Control: To minimize hydrolytic degradation, aqueous formulations of this compound should be buffered to a slightly acidic pH (around 4.5-5.5), which is the inherent pH of a 1% solution.[1]

-

Excipient Compatibility: As a quaternary ammonium compound, this compound may be incompatible with anionic excipients. Compatibility studies with all formulation components are essential.

-

Protection from Light: Given the potential for photodegradation, formulations should be protected from light.

-

Storage: this compound and its formulations should be stored at controlled room temperature, protected from excessive heat and light.

Conclusion

This compound is a polar, water-soluble compound with a key stability liability at its carbamate ester linkage, making it prone to hydrolysis, especially in alkaline conditions. A thorough understanding of its solubility and stability profile is paramount for the development of robust and effective pharmaceutical products. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound.

References

- Singh, M., Kumar, M., & Singh, G. (2009). Thermolysis of pyridinium perchlorate salts. Journal of Thermal Analysis and Calorimetry, 98(1), 169-175.

- Naguib, I. A., Abdelkawya, M. A., Abdelaleem, E. A., & El-Kimary, E. I. (2016). Development and Validation of a Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Determination of Pyridostigmine Bromide in the Presence of Its Alkaline-Induced Degradation Product.

- Hassan, Y. A., El-Kimary, E. I., & Barary, M. H. (2018). A Novel, Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Assay and Organic Impurities of Pyridostigmine Bromide and Assay of Sodium Benzoate in Liquid Oral Formulation.

- Jadhav, S. A., et al. (2024). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution.

- Nowell, P. T., Scott, C. A., & Wilson, A. (1962). Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis. British Journal of Pharmacology and Chemotherapy, 18(3), 617–624.

- Mohapatra, S., et al. (2020). Photochemical fate of quaternary ammonium compounds in river water. Environmental Science: Processes & Impacts, 22(4), 1014-1024.

-

Nowell, P. T., Scott, C. A., & Wilson, A. (1962). Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis. PubMed. [Link]

-

Singh, M., Kumar, M., & Singh, G. (2009). Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]

- O'Donnell, J. N., et al. (2020). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Chemical Science, 11(36), 9876–9883.

- El-Kimary, E. I., et al. (2024). The Creation and Validation of a New High-Performance Liquid Chromatography Method for Analyzing Pyridostigmine Bromide and its Degradation Products in a Pharmaceutical Formulation.

-

Dehghan, A. (1983). PHARMACOKINETICS OF NEOSTIGMINE AND PYRIDOSTIGMINE IN MAN. LJMU Research Online. [Link]

- Ristić, M. M., et al. (2000). Synthesis, characterization and thermal decomposition of pyridinium uranyl acetate. Journal of Thermal Analysis and Calorimetry, 60(3), 859-865.

-

Naguib, I. A., et al. (2016). Development and Validation of a Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Determination of Pyridostigmine Bromide in the Presence of Its Alkaline-Induced Degradation Product. ResearchGate. [Link]

-

Mohapatra, S., et al. (2020). Photochemical Fate of Quaternary Ammonium Compounds in River Water. ResearchGate. [Link]

-

Mohapatra, S., et al. (2021). Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis. Semantic Scholar. [Link]

-

LeBouf, R. F., et al. (2021). Storage stability of quaternary ammonium compounds (%bias) by media and... ResearchGate. [Link]

- Zhang, H., et al. (2018). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Computational and Theoretical Chemistry, 1130, 1-8.

-

LeBouf, R. F., et al. (2021). Stability of quaternary ammonium compounds (QACs) at various... ResearchGate. [Link]

-

DrugFuture. (n.d.). This compound. DrugFuture. [Link]

- Garvey, R. G., & Ragsdale, R. O. (1970). Differential Thermal Analysis of Some Pyridine 1-Oxide Coordination Compounds. Inorganica Chimica Acta, 4, 583-586.

- Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 197(3), 264-268.

-

van der Merwe, D. (2017). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace. [Link]

-

Hartmann Science Center. (n.d.). Quaternary ammonium compounds (QAC). Hartmann Science Center. [Link]

- Aquilonius, S. M., et al. (1983). Clinical pharmacology of neostigmine and pyridostimine in patients with myasthenia gravis.

-

Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. [Link]

-

GAMA Healthcare. (n.d.). What causes material incompatibility? Why should we worry about material compatibility? GAMA Healthcare. [Link]

- Rutala, W. A., & Weber, D. J. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Antimicrobial Resistance & Infection Control, 12(1), 33.

- Dyl, A., et al. (2025). Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 324, 125055.

- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.

- Kumar, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 697921.

-

Zhu, X., et al. (2017). Kinetics of pollutant degradation and biomass concentration... ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

- Wang, J., et al. (2010). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 18(4), 684-688.

-

Christov, C. (2014). Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K. Thermodynamic model of solution behaviour and (solid+liquid) equilibria in the ternaries (m1KBr+m2CaBr2)(aq), and (m1MgBr2+m2CaBr2)(aq), and in the quinary (Na+. ResearchGate. [Link]

-

Christov, C. (2007). Study of bromide salts solubility in the (m1NaBr + m2MgBr2)(aq) system at T = 323.15 K. Thermodynamic model of solution behavior and (solid + liquid) equilibria in the (Na + K + Mg + Br + H2O) system to high concentration and temperature. ResearchGate. [Link]

- Galán, A., et al. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. Journal of Thermal Analysis and Calorimetry, 69(1), 223-229.

-

PubChem. (n.d.). Benzyl Bromide. PubChem. [Link]

-

PubChem. (n.d.). Bromine. PubChem. [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00086H [pubs.rsc.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Relative Obscurity of a Cholinergic Agent: A Technical History of Benzpyrinium Bromide

For decades, the quest for potent and safe modulators of the cholinergic system has driven significant advancements in pharmacology. Within this landscape, the story of Benzpyrinium Bromide, known by its trade name Stigmenene Bromide, offers a compelling glimpse into the mid-20th-century exploration of synthetic cholinesterase inhibitors. This technical guide delves into the historical research and discovery of this compound, examining its chemical synthesis, mechanism of action, and the scientific context that defined its development.

The Genesis of a Synthetic Cholinesterase Inhibitor

The development of this compound in the late 1940s occurred within a fervent period of research into compounds that could modulate the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] The therapeutic potential of AChE inhibitors had been established with the use of physostigmine and the synthetic analog neostigmine for conditions like myasthenia gravis.[5] It was in this environment that researchers sought to create novel molecules with potentially improved properties, such as longer duration of action, better oral bioavailability, or a more favorable side-effect profile.

The invention of this compound is formally attributed to H. M. Wuest, who was granted a U.S. Patent for the compound in 1949. Marketed under the name "Stigmenene bromide," this compound was identified as a cholinergic agent.[6] Its chemical structure, 1-benzyl-3-(dimethylcarbamyloxy)pyridinium bromide, places it firmly within the class of quaternary ammonium compounds, a characteristic it shares with neostigmine.[6][7]

The Chemical Blueprint: Synthesis of a Quaternary Pyridinium Compound

Experimental Protocol: A Postulated Synthesis of this compound

Step 1: Preparation of 3-Hydroxypyridine Dimethylcarbamate

-

To a solution of 3-hydroxypyridine in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding sodium salt.

-

Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, still at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the carbamate ester.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3-hydroxypyridine dimethylcarbamate.

Step 2: Quaternization to form this compound

-

An equimolar amount of 3-hydroxypyridine dimethylcarbamate is dissolved in a polar aprotic solvent such as acetonitrile or acetone.

-

Benzyl bromide is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the quaternary ammonium salt, this compound, precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

This two-step process would yield the target compound, 1-benzyl-3-(dimethylcarbamyloxy)pyridinium bromide.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

As a carbamate derivative and a quaternary ammonium compound, this compound acts as a reversible inhibitor of acetylcholinesterase.[9] Its mechanism of action is analogous to that of neostigmine and pyridostigmine.[10]

The positively charged quaternary nitrogen in the pyridinium ring is thought to play a crucial role in binding to the anionic site of the acetylcholinesterase enzyme. The carbamate ester moiety then acts as a substrate for the enzyme, leading to the carbamoylation of a serine residue in the active site. This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic transmission.

Figure 1: Simplified workflow of this compound's mechanism of action at the synaptic cleft.

Comparative Pharmacology and Clinical Context

While detailed head-to-head clinical trials from the era are scarce in modern databases, the development of this compound can be understood in the context of its predecessor, neostigmine. Neostigmine had been in clinical use since the 1930s and was a well-established treatment for myasthenia gravis.[5] Any new synthetic cholinesterase inhibitor from that period would have been implicitly compared to neostigmine in terms of potency, duration of action, and side-effect profile.